molecular formula C18H18N2O4 B2858926 3-amino-N-(2-ethoxyphenyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1787905-36-5

3-amino-N-(2-ethoxyphenyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2858926
CAS RN: 1787905-36-5
M. Wt: 326.352
InChI Key: KGRLZXGGGLAMDZ-UHFFFAOYSA-N
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Description

3-amino-N-(2-ethoxyphenyl)-7-methoxybenzofuran-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as "EMBF" and has attracted significant attention due to its unique properties and potential applications in various fields of research.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it serves as a building block for the synthesis of peptides and proteins. Its amine group can be targeted for selective reactions, allowing for the incorporation into larger biomolecules .

Synthesis of Heterocyclic Compounds

The molecular structure of this compound, featuring both amine and carboxamide functionalities, makes it a versatile precursor for the synthesis of various heterocyclic compounds. These compounds are often the backbone of drugs and other bioactive molecules .

Development of Chemotherapeutic Agents

The compound’s ability to be transformed into various heterocyclic frameworks means it has potential applications in the development of new chemotherapeutic agents. Its derivatives could be screened for anticancer properties .

Biological Activity Studies

Researchers use this compound to study its biological activity, including its potential as an inhibitor or activator of certain biochemical pathways. This can lead to the discovery of new drugs or therapeutic approaches .

Chemical Intermediate

In synthetic chemistry, this compound acts as an intermediate, enabling the formation of more complex molecules through various chemical reactions. Its reactivity can be harnessed to create a wide range of substances .

Material Science

The compound’s structural features may be exploited in material science, particularly in the development of organic semiconductors, due to its conjugated system and potential for electron delocalization .

Analytical Chemistry

It can be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate methods, especially in mass spectrometry and chromatography .

Pharmacological Research

Given its structural similarity to known bioactive compounds, it could be used in pharmacological research to design and synthesize new drug candidates with improved efficacy and safety profiles .

properties

IUPAC Name

3-amino-N-(2-ethoxyphenyl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-23-13-9-5-4-8-12(13)20-18(21)17-15(19)11-7-6-10-14(22-2)16(11)24-17/h4-10H,3,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRLZXGGGLAMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(O2)C(=CC=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2-ethoxyphenyl)-7-methoxybenzofuran-2-carboxamide

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